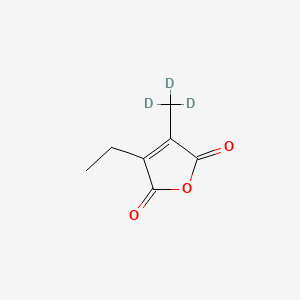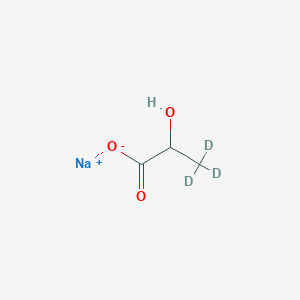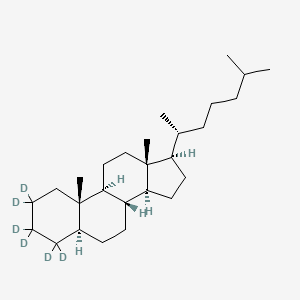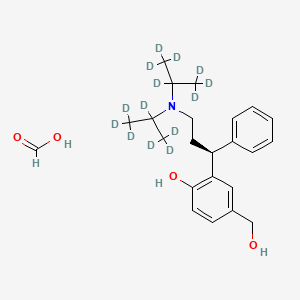
(S)-5-Hydroxymethyl Tolterodine-d14 Formate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-Hydroxymethyl Tolterodine-d14 (formate) is a deuterated form of Tolterodine, a muscarinic receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Tolterodine. The deuterium labeling helps in tracing the compound during various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Hydroxymethyl Tolterodine-d14 (formate) involves multiple steps, starting from the basic structure of Tolterodine. The deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium. The formate group is then added to the hydroxymethyl group to complete the synthesis.
Industrial Production Methods
Industrial production of (S)-5-Hydroxymethyl Tolterodine-d14 (formate) typically involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
(S)-5-Hydroxymethyl Tolterodine-d14 (formate) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The formate group can be reduced to a hydroxyl group.
Substitution: The deuterium atoms can be replaced with hydrogen or other isotopes under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Catalysts such as palladium on carbon are used for isotope exchange reactions.
Major Products Formed
Oxidation: 5-Carboxy Tolterodine-d14 (formate)
Reduction: 5-Hydroxymethyl Tolterodine-d14
Substitution: Various isotopically labeled derivatives
科学研究应用
(S)-5-Hydroxymethyl Tolterodine-d14 (formate) is used in various scientific research applications, including:
Chemistry: Studying the reaction mechanisms and kinetics of Tolterodine and its derivatives.
Biology: Investigating the metabolic pathways and biological effects of Tolterodine in living organisms.
Medicine: Developing new drugs and therapies for conditions like urinary incontinence.
Industry: Quality control and standardization of pharmaceutical products containing Tolterodine.
作用机制
(S)-5-Hydroxymethyl Tolterodine-d14 (formate) exerts its effects by antagonizing muscarinic receptors, particularly in the urinary bladder. This action reduces bladder contractions and helps in managing urinary incontinence. The deuterium labeling allows researchers to trace the compound’s distribution and metabolism in the body, providing insights into its pharmacokinetics.
相似化合物的比较
Similar Compounds
Tolterodine: The non-deuterated form of the compound.
Fesoterodine: Another muscarinic receptor antagonist used for similar medical conditions.
Oxybutynin: A different muscarinic receptor antagonist with a similar mechanism of action.
Uniqueness
(S)-5-Hydroxymethyl Tolterodine-d14 (formate) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace the compound in biological systems, allowing for more precise studies of its pharmacokinetics and metabolism compared to its non-deuterated counterparts.
属性
分子式 |
C23H33NO4 |
|---|---|
分子量 |
401.6 g/mol |
IUPAC 名称 |
2-[(1S)-3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol;formic acid |
InChI |
InChI=1S/C22H31NO2.CH2O2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;2-1-3/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;1H,(H,2,3)/t20-;/m0./s1/i1D3,2D3,3D3,4D3,16D,17D; |
InChI 键 |
YXSFRJSZLSBBRR-OIXSXOOKSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC[C@@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(=O)O |
规范 SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


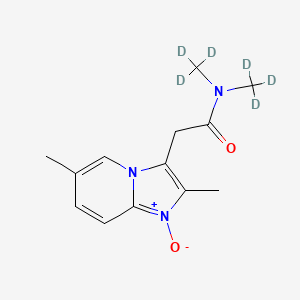
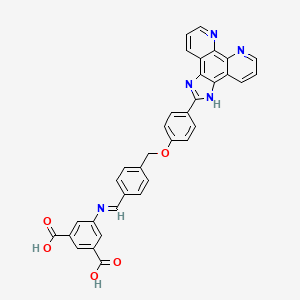
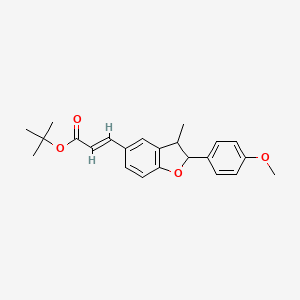
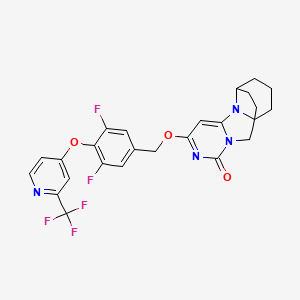

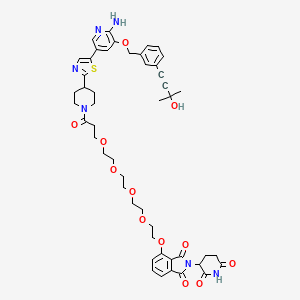
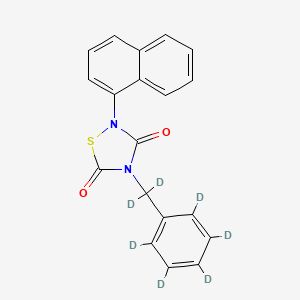
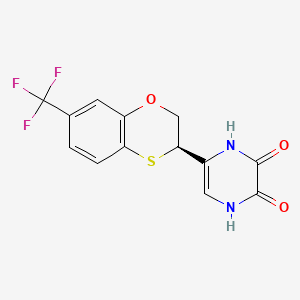
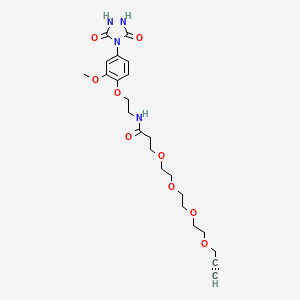
![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
